molecular formula C10H10N2O2 B2381180 2-Amino-5-methyl-5-phenyl-oxazol-4-one CAS No. 51038-39-2

2-Amino-5-methyl-5-phenyl-oxazol-4-one

Cat. No.: B2381180
CAS No.: 51038-39-2
M. Wt: 190.202
InChI Key: ZZKKTBJVKPWZED-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-5-phenyl-oxazol-4-one is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-5-phenyl-oxazol-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-methyl-1-phenylpropan-1-one with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methyl-5-phenyl-oxazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted oxazoles, reduced oxazole derivatives, and other functionalized compounds.

Scientific Research Applications

2-Amino-5-methyl-5-phenyl-oxazol-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Comparison with Similar Compounds

  • 2-Amino-5-methyl-5-phenyl-oxazole
  • 2-Amino-5-phenyl-oxazol-4-one
  • 5-Methyl-5-phenyl-oxazol-4-one

Comparison: 2-Amino-5-methyl-5-phenyl-oxazol-4-one is unique due to the presence of both an amino group and a methyl group on the oxazole ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the amino group enhances its reactivity in substitution reactions, while the methyl group can influence its steric and electronic properties.

Properties

IUPAC Name

2-amino-5-methyl-5-phenyl-1,3-oxazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)12-9(11)14-10/h2-6H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKKTBJVKPWZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N=C(O1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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